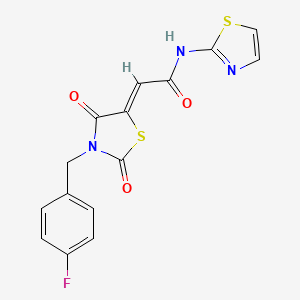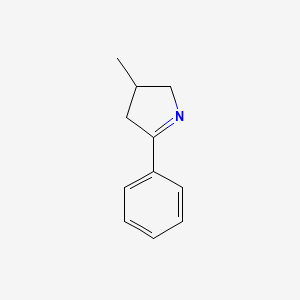
2-Phenyl-4-methyl-1-pyrroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Phenyl-4-methyl-1-pyrroline” is a five-membered heterocyclic compound . It is part of the pyrrolidine family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “this compound” is not detailed in the available sources.Molecular Structure Analysis
The molecular formula of “this compound” is C10H11N . The average mass is 145.201 Da and the monoisotopic mass is 145.089142 Da . The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule .科学的研究の応用
Electron Transfer and Electrochemical Properties
Research on diferrocenyl pyrroles, including structures related to "2-Phenyl-4-methyl-1-pyrroline," has revealed significant insights into electron transfer and electrochemical properties. For example, diferrocenyl-1-phenyl-1H-pyrrole and tetraferrocenyl-1-phenyl-1H-pyrrole demonstrate considerable electron delocalization and display reversible electrochemical processes, highlighting their potential in electronic and electrochemical applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Corrosion Inhibition
Pyrrole derivatives, such as 1H-pyrrole-2,5-dione derivatives, have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies reveal that pyrrole derivatives can significantly inhibit corrosion, with their efficiency increasing with concentration. The adsorption of these molecules on steel surfaces suggests a chemisorption mechanism, underlining their potential in materials protection and industrial applications (Zarrouk et al., 2015).
Organic Synthesis and Catalysis
The use of pyrrole as a directing group in ortho-functionalization of C(sp^2)-H bonds demonstrates its versatility in organic synthesis. This approach enables the regioselective alkylation and benzylation of 2-phenylpyrroles, yielding substituted pyrrol-2-yl benzenes. Such findings open new avenues for the synthesis of complex organic molecules, potentially including pharmaceuticals and materials (Wiest, Poethig, & Bach, 2016).
Material Science and Coatings
The study of pyrrole derivatives as corrosion inhibitors for mild steel in hydrochloric acid emphasizes their potential in material science. These derivatives, notably phenylthio-pyrrole-carbonitriles, exhibit significant inhibition effects, acting as anodic type inhibitors and suggesting their utility in protecting metals from corrosion (Verma et al., 2015).
Safety and Hazards
将来の方向性
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “2-Phenyl-4-methyl-1-pyrroline” and similar compounds could have potential applications in drug discovery and development.
特性
IUPAC Name |
3-methyl-5-phenyl-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIGBCYDNFZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
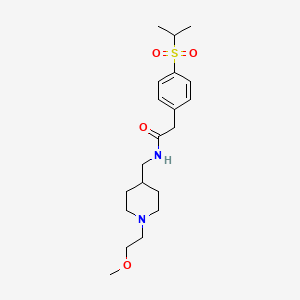
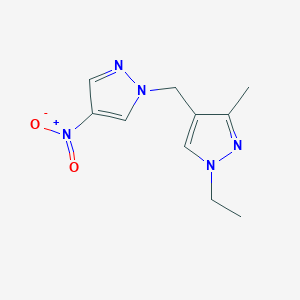
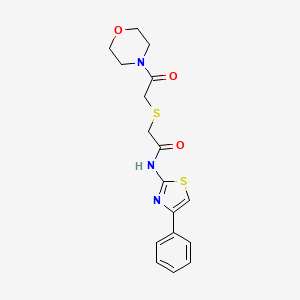

![N-(4-chlorobenzyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2876916.png)


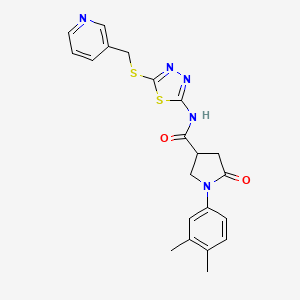
![7-(4-Bromopyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876926.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)
![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2876931.png)
![(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2876932.png)
